6-Oxospiro[3.3]heptane-2-carboxylic acid
Overview
Description
6-Oxospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C8H10O3 . Its molecular weight is 154.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of 6-Oxospiro[3.3]heptane-2-carboxylic acid involves several steps . The process includes the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The molecular structure of 6-Oxospiro[3.3]heptane-2-carboxylic acid is represented by the formula C8H10O3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
6-Oxospiro[3.3]heptane-2-carboxylic acid has a boiling point of approximately 345.6°C at 760 mmHg . Its density is predicted to be around 1.3 g/cm3 . The refractive index is predicted to be n20D 1.54 .Scientific Research Applications
Synthesis of Novel Amino Acids
6-Oxospiro[3.3]heptane-2-carboxylic acid derivatives have been explored in the synthesis of novel amino acids. Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These compounds are sterically constrained amino acids, potentially useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Biocatalytic Reduction for Chirality
O'Dowd et al. (2022) utilized a biocatalytic ketoreductase-mediated reduction on a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative. This process enabled access to enantiomers with high enantiomeric excess (ee), demonstrating the compound's utility in producing chiral building blocks for complex molecules (O'Dowd, Manske, Freedman, & Cochran, 2022).
Development of Bifunctional Compounds
Meyers et al. (2009) described synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound. This compound serves as a starting point for novel compounds, offering a pathway to explore chemical spaces different from traditional piperidine systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Improved Synthesis and Properties
Van der Haas et al. (2017) improved the synthesis of 2-oxa-6-azaspiro[3.3]heptane, leading to better stability and solubility as a sulfonic acid salt. This improvement facilitates a broader range of reaction conditions and applications for the spirobicyclic compound (Van der Haas et al., 2017).
Applications in Stereochemistry Research
Murai et al. (2000) and Harada et al. (1993) conducted research on spiro[3.3]heptane compounds, focusing on stereochemistry. They used methods like X-ray crystallography and circular dichroism to determine the absolute stereochemistry of these compounds, contributing to the understanding of chiral molecules (Murai, Soutome, Yoshida, Osawa, & Harada, 2000); (Harada, Soutome, Murai, & Uda, 1993).
properties
IUPAC Name |
2-oxospiro[3.3]heptane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRQRQOJRZARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652816 | |
Record name | 6-Oxospiro[3.3]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxospiro[3.3]heptane-2-carboxylic acid | |
CAS RN |
889944-57-4 | |
Record name | 6-Oxospiro[3.3]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxospiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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